molecular formula C22H30N2O7S2 B2498349 Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 392290-26-5

Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2498349
CAS RN: 392290-26-5
M. Wt: 498.61
InChI Key: VYMNXPGZJQSURF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives involves complex organic reactions, often starting from acylamino-acid esters reacting with disulfides under specific conditions to form substituted aminothiazoles. The structures of these compounds are typically confirmed via spectroscopic methods and crystallographic studies to ensure the accuracy of the synthesis process (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985).

Molecular Structure Analysis

The molecular structure is often elucidated using X-ray crystallography, revealing features such as coplanarity in the molecular core and specific bond lengths indicating resonance interactions within the molecule. Such detailed analysis helps in understanding the electron distribution and molecular geometry, which are crucial for predicting chemical behavior and reactivity (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985).

Chemical Reactions and Properties

The chemical reactions typically involve nucleophilic substitutions, reductive cyclizations, and other transformations relevant to thiophene derivatives. Understanding these reactions is essential for modifying the molecule for specific purposes, such as altering its physical or chemical properties for different applications. The behavior of these compounds under various conditions provides insights into their stability and reactivity (Golankiewicz, Januszczyk, Gdaniec, & Kosturkiewicz, 1985).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are determined through experimental methods. These properties are influenced by the molecular structure and can affect the compound's applicability in different fields, such as materials science or pharmaceuticals. The physical properties are crucial for handling and application purposes (Yeong, Chia, Quah, & Tan, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are vital for understanding the compound's potential applications. These properties are typically assessed through a combination of theoretical and experimental approaches, providing a comprehensive view of the molecule's behavior in chemical environments (Sathyanarayana & Poojary, 2021).

Scientific Research Applications

Polymer and Materials Science

Research into similar compounds, such as the study by Kurata, Pu, and Nishide (2007), highlights the development of polymers with specific functionalities, such as triarylamine-bearing polyphenylenevinylene, which exhibit unique redox properties and solubility in common solvents. These materials could be relevant for applications in organic electronics or as materials with specific electrochemical properties Kurata, Pu, & Nishide, 2007.

Organic Synthesis and Drug Design

Studies like those conducted by Abu-Hashem, Abu-Zied, and El-Shehry (2011) discuss the synthetic utility of related thiophene derivatives, which have been shown to exhibit antimicrobial activities. Such research indicates potential applications in developing new pharmaceuticals or chemical entities with biological activity Abu-Hashem, Abu-Zied, & El-Shehry, 2011.

Supramolecular Chemistry

The creation of supramolecular networks, as explored by Kihara, Kato, Uryu, and Fréchet (1996), through the self-assembly of multifunctional hydrogen-bonding molecules, suggests another avenue for the application of complex molecules like Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate. These materials might find use in creating novel nanomaterials or sensors Kihara, Kato, Uryu, & Fréchet, 1996.

Chemical Sensing and Environmental Monitoring

The study by Mikata et al. (2019) on methoxy-substituted analogs for fluorescence detection of metal ions highlights potential applications in environmental monitoring and chemical sensing. The design of molecules for specific interaction with metal ions could be an area where this compound or its derivatives might have relevance Mikata et al., 2019.

properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O7S2/c1-6-31-22(26)19-15(2)16(3)32-21(19)23-20(25)17-7-9-18(10-8-17)33(27,28)24(11-13-29-4)12-14-30-5/h7-10H,6,11-14H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMNXPGZJQSURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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